7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of 7-difluoromethyl derivatives . When trifluoroacetic acid is used instead, 5-difluoromethyl derivatives are predominantly formed .
Industrial Production Methods
the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying antibacterial, antifungal, and antitumor properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom or fluoroalkyl groups in the molecule increase its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . These interactions can lead to various biological effects, such as antibacterial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group at the 7-position enhances its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C9H13F2N3 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H13F2N3/c1-2-6-5-8-12-4-3-7(9(10)11)14(8)13-6/h5,7,9,12H,2-4H2,1H3 |
InChI Key |
NZEHZNBIJXSYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1)C(F)F |
Origin of Product |
United States |
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